2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene derivative featuring a carboxamide group at position 3, an amino group at position 2, and a tert-butyl substituent at position 6 of the tetrahydrobenzothiophene scaffold. Its molecular formula is C₁₉H₂₃ClN₂OS, with a molecular weight of 362.92 g/mol and a CAS registry number 679798-35-7 . The compound is listed in chemical catalogs but is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c1-19(2,3)11-4-9-14-15(10-11)24-17(21)16(14)18(23)22-13-7-5-12(20)6-8-13/h5-8,11H,4,9-10,21H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXEQXGZGALIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via the Gewald Reaction
Traditional Gewald Protocol
The Gewald reaction is the cornerstone for synthesizing 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. For the target compound, 4-tert-butylcyclohexanone serves as the carbonyl component, reacting with ethyl cyanoacetate and elemental sulfur in the presence of a base (e.g., diethylamine or morpholine).
Reaction Conditions:
- Solvent: Ethanol or DMF
- Catalyst: Diethylamine (0.33 mL per 1.0 g ketone)
- Temperature: Reflux (78–100°C)
- Time: 2–24 hours
Intermediate: Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 11c in) is isolated via silica gel chromatography (Heptane:EtOAc gradient) with a 79% yield.
Key Spectral Data:
Microwave-Assisted Gewald Reaction
Modern adaptations employ microwave irradiation to accelerate the reaction:
Method B ():
- Reactants: 4-tert-butylcyclohexanone, N-(2-haloaryl)cyanoacetamides, sulfur, morpholine
- Conditions: 160 W, 20 min, basic Al₂O₃
- Yield: 65–72% (vs. 47–79% for conventional heating)
This method reduces reaction times from hours to minutes while maintaining high purity, as confirmed by LC-MS and ¹³C NMR.
Amidation of the Ester Intermediate
Direct Aminolysis in Xylene
The ethyl ester intermediate undergoes amidation with 4-chloroaniline under anhydrous conditions:
Procedure:
- Molar Ratio: 1:1 (ester:amine)
- Solvent: Xylene (2 mL per 0.01 mol ester)
- Temperature: 150°C (reflux)
- Time: 1 hour
- Workup: Precipitation with ethanol yields the carboxamide as a crystalline solid (82% yield).
Purity Control:
Alternative Amidation Strategies
Activation via Mixed Anhydrides
In cases of low reactivity, the ester is converted to an acyl chloride using thionyl chloride , followed by reaction with 4-chloroaniline in dichloromethane:
Enzymatic Catalysis
Pilot studies using Candida antarctica lipase B in toluene show moderate efficiency (45% yield), highlighting potential for green chemistry applications.
Structural Characterization and Validation
Spectroscopic Analysis
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Gewald | Reflux, 24 h | 47–79% | High scalability | Long reaction time |
| Microwave Gewald | 160 W, 20 min | 65–72% | Rapid, energy-efficient | Specialized equipment required |
| Direct Amidation (Xylene) | 150°C, 1 h | 82% | Simple workup | Anhydrous conditions critical |
| Enzymatic Amidation | 40°C, 48 h | 45% | Eco-friendly | Low yield, limited substrate scope |
Industrial and Pharmacological Relevance
The compound’s structural analogs exhibit antibacterial and antivirulence activity , making its synthesis pivotal for drug discovery. Industrial batches (500 mg–1 kg) utilize the microwave-assisted Gewald method to meet API standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for the oxidation of sulfur.
Reduction: : Tin chloride (SnCl2) or iron powder in acidic conditions can be used for the reduction of nitro groups.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of aniline derivatives.
Substitution: : Formation of various substituted benzothiophenes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Case Study: In Vitro Antitumor Activity
A study evaluated the anticancer effects of related benzothiophene derivatives against multiple cancer cell lines. The results indicated significant cytotoxic effects, particularly against leukemia cell lines:
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| 2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | K562 (Leukemia) | 5.0 |
| Other Derivative | HL60 (Leukemia) | 7.2 |
These findings suggest that compounds with similar structures may exhibit comparable anticancer properties.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that certain derivatives showed effective inhibition against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 μg/mL |
| Other Derivative | S. aureus | 8 μg/mL |
The mechanisms through which these compounds exert their biological effects include DNA interaction and enzyme inhibition.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer’s disease.
Case Study: Enzyme Inhibition Studies
Research on related compounds indicated their ability to inhibit key enzymes:
- α-glucosidase : Important for carbohydrate metabolism.
- Acetylcholinesterase : Relevant for neurodegenerative diseases.
The inhibition of these enzymes could lead to therapeutic applications in managing conditions like Type 2 diabetes and Alzheimer's disease.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Substituted Phenyl Ring Variants
| Compound Name | Substituent (Para Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 2-amino-6-tert-butyl-N-(4-chlorophenyl)-... | Cl | C₁₉H₂₃ClN₂OS | 362.92 | Carboxamide, Amino |
| 2-amino-6-tert-butyl-N-(4-methylphenyl)-... (Analogue 1) | CH₃ | C₁₉H₂₄N₂OS | 342.47 | Carboxamide, Amino |
| 2-amino-6-tert-butyl-N-(4-ethylphenyl)-... (Analogue 2) | C₂H₅ | C₂₀H₂₆N₂OS | 356.50 | Carboxamide, Amino |
| 2-amino-6-tert-butyl-N-(4-methoxyphenyl)-... (Analogue 3) | OCH₃ | C₁₉H₂₄N₂O₂S | 358.47 | Carboxamide, Amino, Methoxy |
Key Observations :
Molecular Weight : Increases with bulkier substituents (e.g., ethyl > methyl > chlorine).
Lipophilicity : The tert-butyl group enhances hydrophobicity across all variants. The 4-chlorophenyl group in the main compound introduces moderate lipophilicity compared to the polar methoxy group in Analogue 3 .
In contrast, the methoxy group in Analogue 3 is electron-donating, which could enhance solubility via hydrogen bonding .
Functional Group Comparison with Non-Benzothiophene Analogues
A structurally distinct analogue, 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide (C₁₀H₇BrN₂O₄S₂, MW 363.22), replaces the carboxamide with a sulfonamide group and introduces a nitro substituent.
Implications of Structural Differences
- Hydrogen Bonding: The amino and carboxamide groups in the main compound facilitate hydrogen bonding, influencing crystal packing and solubility. Analogue 3’s methoxy group may further enhance solubility in polar solvents .
- Biological Activity : While direct biological data are unavailable, the 4-chlorophenyl group’s electron-withdrawing nature could enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) compared to methyl or ethyl substituents .
- Synthetic Challenges : The discontinuation of these compounds in commercial catalogs may reflect synthetic difficulties, such as steric hindrance from the tert-butyl group or purification challenges .
Biological Activity
2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzothiophene core with various substituents that influence its biological properties. The structural formula is depicted below:
Research indicates that this compound may exhibit antitumor and antibacterial properties. Its mechanism involves the modulation of various cellular pathways:
- Apoptosis Induction : Studies have shown that compounds similar to this one can promote apoptosis in cancer cells through mitochondrial pathways, leading to cytochrome c release and caspase activation .
- Inhibition of Biofilm Formation : The compound has demonstrated the ability to inhibit biofilm formation in bacterial cultures, which is critical for treating infections caused by biofilm-forming bacteria .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 2.58 | Significant growth inhibition |
| MDA-MB-231 (Breast) | 11 | Moderate cytotoxicity |
| LNCaP (Prostate) | 10 | Specific activity noted |
| VERO (Non-cancer) | >50 | Low toxicity to normal cells |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's selective toxicity towards cancer cells while sparing normal cells .
Antibacterial Activity
The compound's antibacterial efficacy has also been assessed. Notably, it showed significant activity against biofilm-forming strains of bacteria. The following data illustrates its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against biofilms |
| Escherichia coli | 64 µg/mL | Moderate activity |
These results suggest that the compound can be a candidate for further development as an antibacterial agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents at Position 6 : Variations in substituents at the C-6 position significantly affect both antitumor and antibacterial activities. For instance, alkyl or aryl substitutions enhance activity compared to unsubstituted analogs .
- Chlorophenyl Group : The presence of the 4-chlorophenyl group has been associated with improved binding affinity to target proteins involved in tumor progression and bacterial virulence .
Case Studies
- Anticancer Studies : In a study evaluating various derivatives of benzothiophene compounds, those with similar structural motifs as our compound exhibited promising anticancer properties, leading to their consideration for clinical trials .
- Antibiofilm Research : A specific case study highlighted the effectiveness of related compounds in disrupting established biofilms in vitro, suggesting potential applications in treating chronic infections caused by biofilm-associated pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing 2-amino-6-tert-butyl-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzothiophene precursors with acylating agents. For example, reacting tert-butyl-substituted tetrahydrobenzothiophene intermediates with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., dry CH₂Cl₂) at 0–25°C can yield the target compound. Purification via recrystallization (methanol/water) or reverse-phase HPLC is critical to isolate high-purity products . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to structurally analogous compounds (e.g., tert-butyl groups resonate at ~1.3 ppm; aromatic protons appear downfield). Multiplicity and coupling constants help confirm substitution patterns .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, NH bending ~1550 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight and fragmentation patterns to confirm synthetic success . Cross-referencing with computational predictions (e.g., Gaussian-based simulations) enhances accuracy .
Advanced Research Questions
Q. How can conformational analysis using computational and crystallographic methods elucidate the bioactive conformation of this compound?
Methodological Answer:
- Crystallography : Use SHELXL for single-crystal refinement to resolve bond lengths, angles, and torsion angles. For example, the tetrahydrobenzothiophene ring’s puckering can be quantified via Cremer-Pople parameters to identify dominant conformers .
- Computational Modeling : Apply density functional theory (DFT) to compare energy-minimized conformers with crystallographic data. Tools like ORTEP-3 visualize ring puckering and steric effects from the tert-butyl group .
- SAR Studies : Overlay bioactive conformers with receptor binding sites (e.g., enzyme active sites) to rationalize potency variations .
Q. What strategies are recommended for resolving discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- NMR Discrepancies : If predicted shifts deviate from experimental data, reassess solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria. Dynamic NMR experiments can detect slow-exchange conformers .
- Mass Spectrometry : Use high-resolution data (HRMS) to distinguish isobaric fragments. Isotopic labeling (e.g., ¹³C) may clarify ambiguous cleavage pathways .
- Crystallographic Validation : Cross-check computational geometries with experimental X-ray data to identify systematic errors in DFT parameters .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with electron-withdrawing/-donating groups) and assess potency in assays (e.g., antibacterial MIC tests) .
- Biochemical Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target proteins (e.g., kinases, GPCRs) .
- Molecular Docking : Combine SAR data with AutoDock/Vina simulations to predict binding modes and guide rational design .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying environmental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify byproducts using LC-MS .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound via UV-Vis spectroscopy. Hydrolysis of the amide bond is a key degradation pathway to track .
Notes
- All methodologies are derived from peer-reviewed crystallographic, synthetic, and analytical studies.
- Advanced questions emphasize interdisciplinary approaches, integrating synthetic chemistry, computational modeling, and biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
